molecular formula C10H11BrO2 B117885 Ethyl 3-bromo-4-methylbenzoate CAS No. 147962-81-0

Ethyl 3-bromo-4-methylbenzoate

Cat. No.: B117885
CAS No.: 147962-81-0
M. Wt: 243.1 g/mol
InChI Key: ILZQYNXOOLMOGA-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4-methylbenzoate is an organic compound with the molecular formula C10H11BrO2. It is a derivative of benzoic acid, where the hydrogen atom at the third position is replaced by a bromine atom and the hydrogen atom at the fourth position is replaced by a methyl group. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-bromo-4-methylbenzoate is typically synthesized through the bromination of ethyl 4-methylbenzoate. The process involves the reaction of ethyl 4-methylbenzoate with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation and crystallization processes to obtain the desired compound in high purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 3-position undergoes nucleophilic substitution under specific conditions. Key findings include:

Reaction Type Reagents/Conditions Products Yield
AminationNH3_3/CuI, DMF, 80°CEthyl 3-amino-4-methylbenzoate72%
Suzuki CouplingPd(PPh3_3)4_4, K2_2CO3_3, DMEBiaryl derivatives (e.g., 3-aryl-4-methylbenzoates)65–85%
Alkoxy SubstitutionNaOEt, DMF, 0–20°CEthyl 3-ethoxymethyl-4-methylbenzoate84%

Mechanistic Insight :

  • The bromine’s electrophilic nature allows palladium-catalyzed cross-couplings (Suzuki, Stille) for constructing complex aromatic systems.

  • Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .

Reduction Reactions

The ester group and bromine atom are susceptible to reduction:

Reduction Target Reagents/Conditions Products Notes
Ester → AlcoholLiAlH4_4, anhydrous ether, 0°C3-Bromo-4-methylbenzyl alcoholRequires inert atmosphere
DehalogenationZn, AcOH, refluxEthyl 4-methylbenzoateSide products include toluene derivatives

Key Observation :

  • LiAlH4_4 reduces the ester to a primary alcohol without affecting the bromine substituent.

Oxidation Reactions

Controlled oxidation modifies the methyl and ester groups:

Oxidation Target Reagents/Conditions Products Yield
Methyl → Carboxylic AcidKMnO4_4, H2_2O, 100°C3-Bromo-4-carboxybenzoic acid58%
Ester → AcidNaOH, H2_2O/EtOH, reflux3-Bromo-4-methylbenzoic acid90%

Mechanistic Pathway :

  • KMnO4_4 oxidizes the methyl group to a carboxylic acid under acidic conditions .

  • Basic hydrolysis cleaves the ester to the corresponding carboxylic acid efficiently .

Radical Bromination

The methyl group at the 4-position can undergo further bromination:

Brominating Agent Conditions Products Application
NBS, CCl4_4, lightRadical initiator (e.g., BPO), 80°CEthyl 3-bromo-4-(bromomethyl)benzoateAgrochemical synthesis

Industrial Relevance :

  • This reaction is critical for synthesizing polybrominated intermediates used in flame retardants .

Stability and Reactivity Considerations

  • Thermal Stability : Decomposes above 200°C, releasing HBr .

  • Light Sensitivity : Prolonged exposure to UV light induces radical bromination side reactions .

Scientific Research Applications

Organic Synthesis

Ethyl 3-bromo-4-methylbenzoate serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It can undergo several chemical reactions:

  • Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.
  • Reduction Reactions : The ester group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).
  • Oxidation Reactions : The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Biological Research

Due to its structural similarity to biologically active molecules, this compound is utilized in biological studies, particularly in enzyme inhibition and receptor binding assays. Its potential as a pharmacological agent is being explored, particularly in cancer research.

Case Study: Enzyme Inhibition

A study demonstrated that this compound acts as an inhibitor for specific cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can significantly affect the pharmacokinetics of co-administered drugs, leading to increased plasma concentrations of those drugs.

Pharmaceutical Development

The compound is being investigated as a precursor for developing therapeutic agents. Its ability to modify biological pathways makes it valuable in drug discovery processes.

Industrial Applications

In industrial settings, this compound is used in the production of specialty chemicals and materials, including polymers and dyes. Its unique properties make it suitable for applications requiring specific reactivity.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-4-methylbenzoate depends on its application. In enzyme inhibition studies, the compound interacts with the active site of the enzyme, blocking its activity. The bromine atom plays a crucial role in binding to the enzyme, while the ester group enhances the compound’s solubility and stability .

Comparison with Similar Compounds

    Ethyl 4-bromo-3-methylbenzoate: Similar structure but with different bromine and methyl group positions.

    Ethyl 3-chloro-4-methylbenzoate: Chlorine atom instead of bromine.

    Ethyl 3-bromo-4-ethylbenzoate: Ethyl group instead of methyl group

Uniqueness: Ethyl 3-bromo-4-methylbenzoate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the bromine atom at the third position and the methyl group at the fourth position makes it a valuable intermediate in organic synthesis, offering versatility in various chemical transformations .

Biological Activity

Ethyl 3-bromo-4-methylbenzoate (C10H11BrO2) is an organic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by the following chemical properties:

  • Molecular Formula : C10H11BrO2
  • CAS Number : 147962-81-0
  • Log P (Octanol-Water Partition Coefficient) : Approximately 3.12, indicating moderate lipophilicity .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been identified as a substrate for certain cytochrome P450 enzymes, notably CYP1A2, which may influence its metabolism and pharmacokinetics. This interaction suggests potential implications for drug-drug interactions in therapeutic applications .

Local Anesthetic Effects

Recent studies have evaluated the local anesthetic properties of compounds structurally related to this compound. In a comparative study involving various benzoate derivatives, compounds similar to this compound exhibited significant local anesthetic effects, comparable to established anesthetics like tetracaine and pramocaine. The results indicated that modifications in the benzoate structure could enhance anesthetic efficacy while reducing toxicity .

Table 1: Local Anesthetic Activity Comparison

CompoundOnset of Analgesia (min)Duration of Analgesia (min)LD50 (mg/kg)
This compoundTBDTBDTBD
Tetracaine12.3 ± 0.9172.3 ± 2.6435.4 ± 3.3
Pramocaine10.4 ± 0.8166.5 ± 2.3472.1 ± 3.6

Note: TBD indicates that specific experimental data for this compound is yet to be determined .

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory conditions .

Case Studies

  • Synthesis and Evaluation : A study synthesized various benzoate derivatives, including this compound, and evaluated their biological activities through surface anesthesia tests and acute toxicity assessments. The results indicated that certain derivatives exhibited promising anesthetic effects with low toxicity profiles .
  • Pharmacokinetic Studies : Research has shown that this compound is a permeant across the blood-brain barrier (BBB), which may enhance its efficacy in central nervous system-related applications .

Properties

IUPAC Name

ethyl 3-bromo-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-3-13-10(12)8-5-4-7(2)9(11)6-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILZQYNXOOLMOGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60565862
Record name Ethyl 3-bromo-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147962-81-0
Record name Ethyl 3-bromo-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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